![molecular formula C8H5NO4 B14491511 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 63315-59-3](/img/structure/B14491511.png)
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a hydroxyl group at the third position, a nitro group at the fourth position, and a ketone group at the seventh position. The bicyclo[4.2.0]octa-1,3,5-triene core structure is notable for its rigidity and the potential for interesting chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through a multi-step process. One common approach involves the initial formation of the bicyclo[4.2.0]octa-1,3,5-triene core, followed by functional group modifications.
Formation of the Bicyclo[4.2.0]octa-1,3,5-triene Core: This can be achieved through a tandem catalytic process involving rhodium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols
Properties
CAS No. |
63315-59-3 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C8H5NO4/c10-7-1-4-2-8(11)6(9(12)13)3-5(4)7/h2-3,11H,1H2 |
InChI Key |
OOPFCCJAWGMGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C1=O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


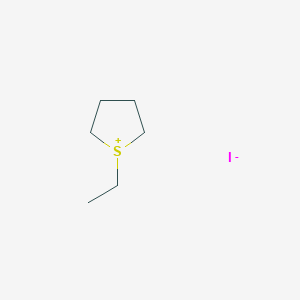
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

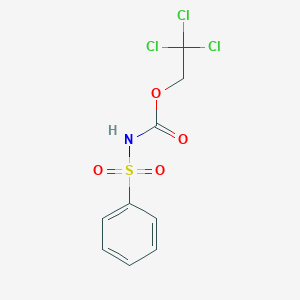
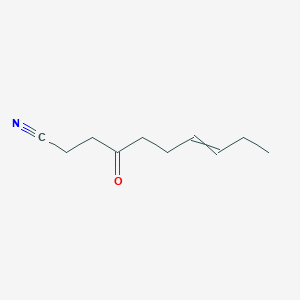
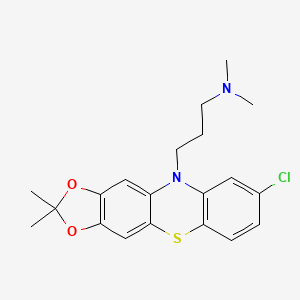
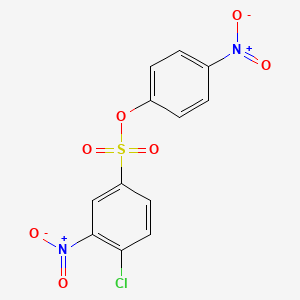
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
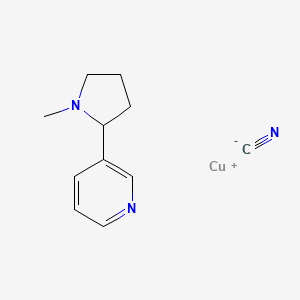


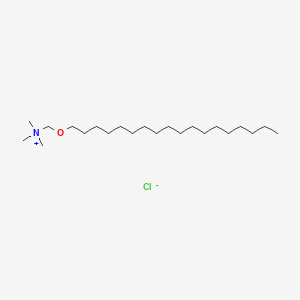

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
